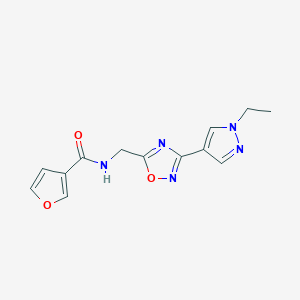![molecular formula C16H12BrN3O3 B2409285 N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251611-88-7](/img/structure/B2409285.png)
N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide” is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . A specific synthesis method for “this compound” is not mentioned in the available literature.Mecanismo De Acción
Target of Action
It’s known that 1,8-naphthyridine derivatives have shown diverse biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that 1,8-naphthyridine derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
1,8-naphthyridine derivatives are known to influence various biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
In silico computational studies are often performed to predict the binding modes and pharmacokinetic parameters of similar derivatives .
Result of Action
1,8-naphthyridine derivatives have been associated with various biological activities, suggesting they may have diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide in lab experiments is its ability to inhibit specific enzymes and proteins in the body. This makes it a useful tool for studying the role of these enzymes and proteins in various biological processes. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe compound to use in lab experiments. One limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide. One direction is the further study of its anti-cancer properties, particularly in vivo studies to determine its efficacy as a cancer treatment. Another direction is the study of its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as arthritis. Additionally, the potential neuroprotective effects of this compound warrant further study, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the optimization of the synthesis method for this compound may lead to the development of more efficient and cost-effective methods for its production.
Métodos De Síntesis
The synthesis of N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide involves a multi-step process. The first step involves the reaction of 3-bromobenzylamine with 2,6-dibromo-4-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with 1,2-dihydro-3H-naphtho[1,8-bc]pyridin-3-one to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, due to its ability to reduce inflammation in the body. Additionally, this compound has been studied for its potential as a neuroprotective agent, due to its ability to protect neurons from damage.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-4-1-3-9(7-10)8-19-15(22)12-13(21)11-5-2-6-18-14(11)20-16(12)23/h1-7H,8H2,(H,19,22)(H2,18,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCCOXXVZBWSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)



![Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate](/img/structure/B2409219.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2409223.png)
![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2409224.png)